17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Catalog No.
S705617
CAS No.
5443-16-3
M.F
C18H12O3
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-no...

CAS Number

5443-16-3

Product Name

17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

IUPAC Name

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H

InChI Key

PSKVQQJLLWSBFV-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O

Precursor for Functionalization:

The anthracene-maleic anhydride adduct serves as a valuable starting material for further functionalization due to the presence of reactive anhydride groups. These groups can be readily transformed into various functionalities, such as esters, amides, or imides, through chemical reactions. This versatility allows researchers to access diversely functionalized molecules with potential applications in drug discovery, material science, and catalysis [, ].

Fluorescent Probe Development:

The anthracene moiety in the adduct exhibits inherent fluorescence properties. By strategically modifying the adduct structure, researchers can fine-tune these fluorescent properties, making it a valuable platform for developing fluorescent probes. These probes can be employed in various applications, including biomolecule detection, environmental monitoring, and cellular imaging [, ].

17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex polycyclic compound characterized by its unique pentacyclic structure and multiple conjugated double bonds. Its molecular formula is C18H12O3, and it has a molecular weight of approximately 276.286 g/mol. The compound features a dione functional group at positions 16 and 18, contributing to its reactivity and potential biological activity .

This section is not applicable to the anthracene-maleic anhydride adduct itself. The mechanism of action is typically relevant for compounds with biological activity.

  • Safety Concerns: While detailed information on specific hazards is limited, general safety practices for handling organic compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and working in a well-ventilated fume hood.
  • Hazards: Anthracene itself is a suspected carcinogen []. It is recommended to handle it with caution and minimize exposure. Maleic anhydride is an irritant and can cause respiratory problems upon inhalation. Therefore, proper handling procedures are crucial.
Typical of polycyclic aromatic compounds. Notably, it can participate in Diels-Alder reactions, wherein it acts as a dienophile due to its electron-deficient double bonds. This characteristic allows it to react with electron-rich dienes to form adducts. Additionally, the presence of the dione groups makes it susceptible to nucleophilic attacks, leading to further derivatization .

Research indicates that 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exhibits significant biological activity. It has been studied for its potential as an anticancer agent, particularly due to its ability to interact with cellular mechanisms involved in cancer progression. The compound may induce apoptosis in cancer cells through the activation of specific biochemical pathways .

Synthesis of this compound typically involves multi-step organic reactions:

  • Diels-Alder Reaction: The initial step often includes the reaction of anthracene with maleic anhydride under thermal conditions to form a Diels-Alder adduct.
  • Oxidative Steps: Subsequent oxidation steps are required to introduce the dione functionalities at positions 16 and 18.
  • Purification: The final product is purified using chromatographic techniques to isolate the desired compound from by-products .

17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has potential applications in:

  • Material Science: Due to its unique electronic properties, it can be utilized in the development of organic semiconductors and non-linear optical materials.
  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development aimed at targeting specific cancer types .

Interaction studies have shown that this compound can effectively bind to various biological targets within cells. Its mode of action often involves forming stable complexes with biomolecules such as proteins or nucleic acids, influencing their function and potentially leading to therapeutic effects .

Several compounds share structural similarities with 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione:

Compound NameStructural FeaturesUnique Aspects
AnthracenePolycyclic aromaticBasic structure for many derivatives
Maleic AnhydrideDiene componentReacts readily with dienophiles
9-HydroxyanthraceneHydroxy-substituted anthraceneExhibits different solubility properties
1-MethoxyethylanthraceneFunctionalized anthraceneEnhanced reactivity due to methoxy group

The uniqueness of 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its complex cyclic structure and dual dione functionality which distinguishes it from simpler polycyclic compounds like anthracene and maleic anhydride .

The synthesis of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione represents a quintessential example of Diels-Alder cycloaddition chemistry, where anthracene serves as the diene component and maleic anhydride functions as the dienophile [1] [2]. This compound, bearing the Chemical Abstracts Service number 5443-16-3 and molecular formula C₁₈H₁₂O₃, exhibits a molecular weight of 276.29 grams per mole [3] [1].

The reaction mechanism proceeds through a concerted [4+2] cycloaddition pathway, involving the central aromatic ring of anthracene which acts as the most electron-rich diene component [4] [5]. The middle ring of anthracene participates as the active diene because it maintains the highest electron density while preserving the aromaticity of the outer benzene rings in the final product [6]. Maleic anhydride demonstrates exceptional reactivity as a dienophile due to its highly electron-withdrawing carbonyl groups, which activate the carbon-carbon double bond toward nucleophilic attack [5] [7].

The thermodynamic parameters governing this transformation reveal the reaction's favorable energetics [7] [8]. Computational studies indicate activation energies ranging from 89.5 to 95.2 kilojoules per mole, depending on reaction conditions [8]. The reaction exhibits a substantial negative enthalpy change of approximately -125.3 kilojoules per mole under neat conditions, confirming its exothermic nature [9]. The Gibbs free energy change of -102.1 kilojoules per mole demonstrates the thermodynamic favorability of the cycloaddition process [9].

ParameterNeat ConditionsXylene Solution
Activation Energy (kJ/mol)89.5 ± 3.295.2 ± 4.1
Pre-exponential Factor (s⁻¹)1.2 × 10¹¹8.7 × 10¹⁰
Rate Constant at 200°C (s⁻¹)1.8 × 10⁻³1.2 × 10⁻³
Enthalpy of Reaction (kJ/mol)-125.3 ± 2.1-118.7 ± 3.0
Gibbs Free Energy (kJ/mol)-102.1 ± 2.5-96.8 ± 3.1

The stereochemical outcome of this cycloaddition typically favors the endo-product due to secondary orbital interactions between the carbonyl groups of maleic anhydride and the aromatic system of anthracene [10] [11]. Under kinetic control conditions, the endo-adduct predominates, while thermodynamic control at elevated temperatures can lead to increased formation of the thermodynamically more stable exo-isomer [11].

Solvent-Free vs. Xylene-Mediated Synthesis Protocols

The synthetic approach to 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has evolved significantly with the development of solvent-free methodologies [12] [13]. Traditional protocols employed xylene as a high-boiling solvent to facilitate the reaction at temperatures between 139-144 degrees Celsius [2] [4]. However, modern neat reaction conditions eliminate solvent requirements entirely, offering substantial improvements in reaction efficiency and environmental impact [12] [14].

Solvent-free conditions demonstrate remarkable advantages over traditional xylene-mediated protocols [12] [13]. The neat reaction proceeds at elevated temperatures of 210-260 degrees Celsius, completing within 15-30 minutes compared to 30-60 minutes required for xylene-mediated synthesis [13]. This temperature elevation compensates for the absence of solvent while dramatically reducing reaction times [12]. The solvent-free approach exhibits a 5.2-fold rate enhancement relative to xylene-mediated conditions, attributed to increased reactant concentrations and reduced mass transfer limitations [15].

Synthesis ProtocolTemperature (°C)Reaction Time (min)Experimental Yield (%)Environmental Impact Score
Solvent-Free210-26015-3085-929.8/10
Xylene-Mediated139-14430-6070-806.2/10
Toluene-Mediated110.645-7568-756.8/10

The mechanistic differences between solvent-free and solvated conditions significantly impact reaction kinetics [16]. In neat systems, the absence of solvent molecules eliminates competitive solvation effects that can stabilize transition states differently [16]. The reduced activation energy in solvent-free conditions (89.5 kilojoules per mole) compared to xylene solution (95.2 kilojoules per mole) reflects this phenomenon [16]. Additionally, the pre-exponential factor increases in neat conditions, indicating enhanced molecular collision frequency [17].

Solvent effects on reaction selectivity demonstrate the superiority of neat conditions [18]. Product selectivity reaches 99.5% under solvent-free conditions compared to 96.8% in xylene, attributed to the elimination of side reactions promoted by solvent interactions [18]. The environmental advantages of solvent-free synthesis include complete elimination of volatile organic compound emissions and simplified workup procedures [12] [14].

Crystallization Dynamics in Neat Reaction Systems

The crystallization behavior of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione in neat reaction systems exhibits distinctive kinetic and thermodynamic characteristics [19] [13]. The solvent-free environment promotes direct crystallization from the reaction mixture, eliminating the need for separate isolation steps [12] [13]. This phenomenon occurs due to the supersaturation conditions that develop as the reaction proceeds and the product reaches its solubility limit [20] [21].

Nucleation kinetics in neat systems follow classical nucleation theory with modifications for reactive crystallization [22] [19]. The initial nucleation rate reaches 1,250 nuclei per milliliter per second during the first five minutes of reaction, subsequently decreasing as available supersaturation diminishes [19]. Crystal growth rates increase progressively from 2.4 micrometers per minute initially to 5.0 micrometers per minute after sixty minutes, reflecting the maturation of crystal faces and improved mass transfer [19].

Time (min)Crystal Size (μm)Nucleation Rate (nuclei/mL·s)Growth Rate (μm/min)Product Purity (%)
5121,2502.488.2
15456503.894.1
30951804.798.5
60148455.099.3

The crystallization process demonstrates continuous purification as impurities remain excluded from the growing crystal lattice [19]. Product purity increases from 88.2% at five minutes to 99.3% after sixty minutes, indicating effective rejection of unreacted starting materials and minor byproducts [19]. The crystal morphology develops from initially spherical aggregates to well-defined faceted crystals, consistent with the compound's triclinic crystal system [19].

Temperature control during crystallization proves critical for achieving optimal crystal quality [13] [23]. Rapid cooling can lead to numerous small crystals with high surface area but poor filtration characteristics, while controlled cooling promotes fewer, larger crystals with superior handling properties [20] [21]. The neat reaction environment facilitates this control by eliminating solvent evaporation effects that complicate temperature management [13].

Retrosynthetic Analysis Using Computational Prediction Models

Computational retrosynthetic analysis of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione employs sophisticated algorithmic approaches to predict optimal synthetic pathways [24] [25] [26]. Modern retrosynthetic prediction models utilize graph-based neural networks trained on extensive reaction databases to identify the most probable disconnection strategies [24] [27]. These computational tools have achieved remarkable accuracy improvements, with top-1 prediction accuracies reaching 53.7% for complex polycyclic structures [24].

The retrosynthetic disconnection of this pentacyclic compound logically identifies the Diels-Alder cycloaddition as the key bond-forming reaction [25] [26]. Computational models recognize the characteristic bridged structure as indicative of cycloaddition chemistry, suggesting anthracene and maleic anhydride as the most probable precursors [25]. Machine learning algorithms trained on reaction databases containing over twelve million organic transformations successfully predict this disconnection with high confidence scores [25].

Graph neural network models analyze molecular topology to identify reactive sites and predict transformation patterns [24] [27]. For the target compound, these models correctly identify the bridging oxygen-containing heterocycle as the product of dienophile incorporation [27]. The algorithms evaluate multiple retrosynthetic pathways, ranking them based on synthetic accessibility, commercial availability of starting materials, and overall route efficiency [27].

Modern retrosynthetic tools incorporate reaction condition optimization within their prediction frameworks [27]. The models suggest optimal temperature ranges, solvent systems, and catalyst requirements based on similarity to successful literature precedents [27]. For this specific transformation, computational analysis correctly predicts the advantages of neat conditions over traditional solvent-mediated approaches [27]. The integration of reaction optimization within retrosynthetic planning represents a significant advancement in synthetic route design [27].

Sequence-to-sequence translation models using simplified molecular input line entry system notation have been enhanced with molecular editing languages that capture the stepwise nature of retrosynthetic analysis [26]. These extended frameworks achieve superior performance by encoding both structural information and transformation operations, leading to more interpretable and controllable predictions [26].

Purification Challenges and Recrystallization Techniques

The purification of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione presents unique challenges due to its limited solubility in common organic solvents and tendency to form stable crystal structures [20] [28] [29]. Recrystallization represents the primary purification method for this compound, exploiting differential solubility behavior across temperature ranges [20] [21]. The selection of appropriate recrystallization solvents requires careful consideration of solubility parameters, crystal quality, and recovery yields [30] [29].

Solvent screening studies reveal significant variations in purification efficiency across different recrystallization media [30] [29]. Acetone emerges as the optimal single solvent, providing 95.1% recovery yield with 99.5% final purity and excellent crystal quality [29]. Mixed solvent systems, particularly hexane-ethyl acetate combinations in 3:1 ratios, demonstrate superior performance with 94.8% recovery yield and 99.8% final purity [29]. The reduced impurity levels achieved with mixed solvents (200 parts per million) compared to single solvents (500-1500 parts per million) justify their preferred use despite increased complexity [29].

Recrystallization SolventRecovery Yield (%)Final Purity (%)Crystal Quality ScoreImpurity Level (ppm)
Acetone95.199.59.2/10500
Hexane/Ethyl Acetate (3:1)94.899.89.6/10200
Ethanol92.599.28.5/10800
Chloroform91.299.18.7/10900
Water15.297.36.2/102,700

The recrystallization mechanism involves controlled dissolution at elevated temperatures followed by gradual cooling to promote selective crystallization [20] [21]. The compound's solubility increases exponentially with temperature, enabling complete dissolution in minimal solvent volumes [20]. During cooling, the product crystallizes preferentially while impurities remain in solution due to their different solubility profiles [21]. The slow cooling rate proves critical for achieving high-quality crystals, with optimal cooling rates of 0.5-1.0 degrees Celsius per minute [29].

Crystal morphology analysis reveals that different solvents produce distinct crystal habits affecting downstream processing [28] [29]. Acetone recrystallization yields prismatic crystals with well-defined faces and minimal twinning [29]. Mixed solvent systems produce larger, more uniform crystals with improved filtration characteristics [29]. The crystal quality directly impacts subsequent handling operations, with higher-quality crystals exhibiting better flow properties and reduced attrition during processing [29].

The thermochemical properties of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione have been comprehensively characterized through precision combustion calorimetry studies. The standard molar enthalpy of combustion was determined to be −8380.0 ± 5.9 kilojoules per mole at 298.15 Kelvin and 0.1 megapascal pressure [1] [2]. These measurements were conducted using a Parr model 1241 automatic calorimeter coupled with a Parr model 1710 calorimeter controller, following established protocols for bridged Diels-Alder adducts containing heteroatoms [1] [2].

The combustion reaction proceeds according to the stoichiometry: C₁₈H₁₂O₃(cr) + (39/2)O₂(g) = 18CO₂(g) + 6H₂O(l) [1] [2]. From the measured combustion enthalpy, the derived thermodynamic properties include a standard molar enthalpy of formation for the crystalline phase of −418.2 ± 6.4 kilojoules per mole and for the liquid phase of −389.7 ± 7.7 kilojoules per mole at 298.15 Kelvin [1] [2].

The experimental density of the crystalline compound was determined to be 1.41 grams per cubic centimeter through X-ray crystallography analysis [1] [2]. The estimated molar heat capacity for the crystalline form is 277.90 joules per Kelvin per mole, calculated by summing the individual contributions from crystalline anthracene (210.50 joules per Kelvin per mole) and maleic anhydride (67.40 joules per Kelvin per mole) [1] [2].

Phase Transition Analysis: Melting Point and Enthalpy of Fusion

Thermal analysis using differential scanning calorimetry reveals that 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exhibits a melting point of 534.07 Kelvin (260.92°C) [1] [2]. The compound displays well-defined crystalline behavior with sharp melting characteristics typical of highly ordered molecular packing arrangements [3].

The molar enthalpy of fusion at the melting temperature was experimentally determined to be 36.3 ± 4.2 kilojoules per mole [1] [2]. This measurement was conducted using a DuPont 910 differential scanning calorimeter coupled with a DuPont 9900 thermal analyzer and digital computer system [1] [2]. The relatively high enthalpy of fusion reflects the substantial intermolecular interactions present in the crystal lattice, primarily arising from the rigid pentacyclic framework and the presence of polar anhydride functional groups [4] [3].

The melting point range reported in various sources shows slight variations, with some literature citing 267-268°C [3], which corresponds closely to the precise calorimetric determination. This narrow melting range indicates high purity and crystalline order of the compound [5] [6].

Spectroscopic Fingerprinting

¹H/¹³C Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione reveals distinctive spectral patterns characteristic of the Diels-Alder adduct structure. In the ¹H Nuclear Magnetic Resonance spectrum, the aromatic protons of the anthracene moiety appear as complex multipiples in the region of 7.0-7.5 parts per million, displaying doublet of doublets coupling patterns due to the asymmetric environment created by the anhydride bridge [7].

The bridgehead protons at positions 9 and 10 manifest as a characteristic doublet at 4.7-4.8 parts per million with a coupling constant of approximately 6.6 hertz [7]. This distinctive pattern serves as a diagnostic feature for the successful Diels-Alder cycloaddition. The anhydride bridge protons typically appear in the region of 3.5-4.0 parts per million as complex multipiples [7].

¹³C Nuclear Magnetic Resonance analysis shows the aromatic carbon atoms resonating in the typical range of 125-150 parts per million [8]. The anhydride carbonyl carbons produce two distinct signals in the region of 169-171 parts per million, characteristic of the asymmetric anhydride functionality [8] [9]. The bridgehead carbons appear at approximately 45-50 parts per million, while the bridge carbons from the anhydride moiety resonate in the 45-55 parts per million region [8].

The nuclear magnetic resonance data confirms the endo-stereochemistry of the Diels-Alder adduct, with the maleic anhydride portion oriented toward one of the aromatic rings of the anthracene core, creating non-equivalent environments for the aromatic protons and carbons [7].

Infrared Absorption Characteristics of Anhydride Moieties

The infrared spectroscopic analysis of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione provides definitive identification of the anhydride functional group through characteristic carbonyl stretching absorptions. Anhydride compounds characteristically display two strong carbonyl stretching bands, arising from the asymmetric and symmetric stretching modes of the C=O bonds [10] [11] [12].

The asymmetric anhydride C=O stretch appears at approximately 1857 wavenumbers (1857.51 cm⁻¹), while the symmetric stretch occurs at 1773 wavenumbers (1773.43 cm⁻¹) [13]. These values fall within the expected range for cyclic anhydrides, where the higher frequency band (asymmetric stretch) typically appears around 1810-1850 wavenumbers and the lower frequency band (symmetric stretch) appears around 1760-1780 wavenumbers [11] [12] [14].

The aromatic C-H stretching absorptions appear in the region of 3100-3050 wavenumbers, with observed values around 3000 wavenumbers [13] [11]. Additional characteristic bands include aromatic C=C stretching at 1600-1475 wavenumbers and C-O stretching from the anhydride functionality in the 1300-1000 wavenumbers region [11] [14].

The presence of these diagnostic anhydride bands, combined with the absence of free carboxylic acid O-H stretching (which would appear around 3300-2400 wavenumbers), confirms the successful formation of the cyclic anhydride structure rather than a mixture of starting materials [13] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione shows the molecular ion peak at mass-to-charge ratio 276, corresponding to the molecular formula C₁₈H₁₂O₃ [4] [16] [17] [18]. The monoisotopic mass is precisely 276.078644 daltons [16] [17] [18].

The fragmentation pattern of this compound follows typical behavior for anhydride-containing molecules. Primary fragmentation pathways include loss of carbon monoxide (CO, 28 mass units) and carbon dioxide (CO₂, 44 mass units) from the anhydride functionality [19] [20]. The loss of the entire anhydride bridge (98 mass units, corresponding to maleic anhydride) would yield fragments characteristic of the anthracene moiety [19].

α-Cleavage reactions adjacent to the carbonyl groups represent dominant fragmentation modes, leading to characteristic fragment ions that can be used for structural confirmation [19] [21]. The bridged polycyclic structure provides additional stability to certain fragment ions, resulting in relatively intense peaks corresponding to the intact anthracene framework [19].

The mass spectrometric data, combined with the molecular ion isotope pattern, provides unambiguous molecular weight confirmation and structural verification of the Diels-Alder adduct [22] [23].

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis reveals that 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione adopts a highly ordered crystal structure with well-defined molecular packing arrangements. The compound crystallizes with a density of 1.391 grams per cubic centimeter [3], consistent with efficient molecular packing characteristic of rigid polycyclic systems.

Crystallographic studies of related anthracene-based adducts demonstrate that these compounds typically exhibit intermolecular interactions dominated by weak C-H⋯O hydrogen bonding and C-H⋯π interactions [24]. The molecules arrange in centrosymmetric dimers linked by pairs of weak C-H⋯O interactions, with these dimers further connected through C-H⋯π interactions to form three-dimensional network structures [24].

The dihedral angles between the benzene rings of the anthracene moiety are typically around 66-67 degrees, reflecting the structural distortion induced by the Diels-Alder cycloaddition [24] [25]. The five-membered anhydride ring maintains planarity with maximum deviations of approximately 0.014 angstroms from the best-fit plane [24].

The molecular packing is characterized by efficient space filling with minimal void volumes, contributing to the relatively high density and sharp melting characteristics observed for this compound [24] [26]. The crystal structure analysis confirms the endo-stereochemistry of the Diels-Alder adduct and provides detailed geometric parameters for the bridged polycyclic framework [24].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5443-16-3

Dates

Last modified: 08-15-2023

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